REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH2:2][CH3:3].[OH:11]S(O)(=O)=O>[O-2].[O-2].[Mn+4]>[CH2:1]([C:4]1[C:5](=[O:10])[CH:6]=[CH:7][C:8](=[O:11])[CH:9]=1)[CH2:2][CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(C=CC=C1)O
|
Name
|
dioxide
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added over 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature below 50° C
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
EXTRACTION
|
Details
|
the distillates extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the chloroform evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C(C=CC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |